1,5-Dimethylcyclooctane
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Overview
Description
1,5-Dimethylcyclooctane is an organic compound with the molecular formula C10H20 . It is a cycloalkane, meaning it consists of a ring of carbon atoms with two methyl groups attached at the 1 and 5 positions. This compound is known for its structural rigidity and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dimethylcyclooctane can be synthesized through several methods. One common approach involves the [4+4]-cycloaddition of isoprene , followed by hydrogenation. This method is selective and high-throughput, making it suitable for industrial applications .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of iron-catalyzed reactions to facilitate the cycloaddition process. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This reaction can produce ketones or alcohols depending on the reagents and conditions used.
Reduction: Hydrogenation can further reduce the compound to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,5-Dimethylcyclooctane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of 1,5-Dimethylcyclooctane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of ketones or alcohols. In reduction reactions, hydrogen atoms are added to the compound, reducing it to simpler hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
1,5-Dimethylcyclooctane can be compared with other cycloalkanes such as:
Cyclooctane: Lacks the methyl groups, making it less sterically hindered.
1,2-Dimethylcyclooctane: Has methyl groups at different positions, affecting its chemical behavior.
Cyclohexane: A smaller ring structure, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific ring size and the position of the methyl groups, which influence its reactivity and applications .
Properties
CAS No. |
21328-57-4 |
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Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,5-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-7-10(2)8-4-6-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
SUYSLDYIPPVBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CCC1)C |
Origin of Product |
United States |
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